molecular formula C16H18N2O2 B2412099 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide CAS No. 953223-83-1

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2412099
CAS No.: 953223-83-1
M. Wt: 270.332
InChI Key: XOUHCYXQWPEPSL-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide is a compound that features an isoxazole ring, a phenyl group, and a cyclopentanecarboxamide moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . This compound’s unique structure makes it a valuable candidate for drug discovery and development.

Comparison with Similar Compounds

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can be compared with other isoxazole derivatives, such as N-(5-methylisoxazol-3-yl)malonamide and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole ring but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the phenyl group and cyclopentanecarboxamide moiety in this compound distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-8-4-5-9-13)17-11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHCYXQWPEPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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